3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride is a chemical compound characterized by its unique structure, which includes an azetidine ring and a methylsulfanyl group. The compound has the molecular formula and a molecular weight of approximately 132.59 g/mol. It is typically encountered as a hydrochloride salt, enhancing its solubility in various solvents, making it suitable for laboratory applications and chemical synthesis .
The synthesis of 3-(methylsulfanyl)azetidine-3-carbonitrile hydrochloride can be achieved through several methods:
3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride serves multiple roles in scientific research and industrial applications:
Interaction studies involving 3-(methylsulfanyl)azetidine-3-carbonitrile hydrochloride focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter systems or exhibit inhibitory effects on specific enzymes. Further research is necessary to elucidate these interactions fully and assess their potential therapeutic implications .
Several compounds share structural similarities with 3-(methylsulfanyl)azetidine-3-carbonitrile hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Azetidine-3-carbonitrile hydrochloride | 345954-83-8 | 0.95 |
| 3-Methylazetidine hydrochloride | 935669-28-6 | 0.74 |
| (S)-Pyrrolidine-3-carbonitrile hydrochloride | 1153950-49-2 | 0.72 |
| Pyrrolidine-3-carbonitrile hydrochloride | 1187930-86-4 | 0.72 |
| Piperidine-3-carbonitrile hydrochloride | 1199773-75-5 | 0.69 |
These compounds demonstrate varying degrees of similarity based on their structural features, particularly those related to the azetidine ring and functional groups present . The uniqueness of 3-(methylsulfanyl)azetidine-3-carbonitrile hydrochloride lies in its specific substitution pattern and the presence of the methylsulfanyl group, which may impart distinct chemical properties and biological activities compared to its analogs.